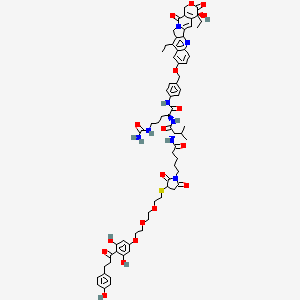
Antitumor agent-102
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-102, also known as compound 10, is a conjugate of the topoisomerase I inhibitor SN38 and a glucose transporter inhibitor. This compound is specifically designed to target colorectal cancer. It induces higher concentrations of free SN38 in tumor tissues compared to irinotecan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-102 involves the conjugation of SN38, a potent topoisomerase I inhibitor, with a glucose transporter inhibitor. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the specific glucose transporter inhibitor used.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes several purification steps, such as crystallization and chromatography, to isolate the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-102 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at various functional groups within the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-102 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new derivatives with enhanced antitumor activity.
Biology: In biological research, this compound is used to investigate its effects on cancer cell lines and to understand its mechanism of action at the cellular level.
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and in the production of related compounds.
Wirkmechanismus
Antitumor agent-102 exerts its effects through a combination of mechanisms:
Topoisomerase I Inhibition: SN38, the active component, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death in cancer cells.
Glucose Transporter Inhibition: The glucose transporter inhibitor component disrupts glucose uptake in cancer cells, leading to energy deprivation and cell death
Molecular Targets and Pathways:
Topoisomerase I: The primary target of SN38, leading to DNA strand breaks and apoptosis.
Glucose Transporters: Inhibition of glucose transporters disrupts cellular metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A topoisomerase I inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Antitumor agent-102 is unique due to its dual mechanism of action, combining topoisomerase I inhibition with glucose transporter inhibition. This dual targeting enhances its efficacy against colorectal cancer and potentially reduces the likelihood of resistance development.
Eigenschaften
Molekularformel |
C70H82N8O18S |
|---|---|
Molekulargewicht |
1355.5 g/mol |
IUPAC-Name |
(2S)-5-(carbamoylamino)-N-[4-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl]phenyl]-2-[[(2S)-2-[5-[3-[2-[2-[2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]ethoxy]ethoxy]ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]pentanoylamino]-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C70H82N8O18S/c1-5-47-48-32-45(21-22-52(48)74-63-49(47)37-78-54(63)35-51-50(66(78)87)39-96-68(89)70(51,91)6-2)95-38-42-12-17-43(18-13-42)73-64(85)53(10-9-24-72-69(71)90)75-65(86)62(40(3)4)76-59(83)11-7-8-25-77-60(84)36-58(67(77)88)97-31-30-93-27-26-92-28-29-94-46-33-56(81)61(57(82)34-46)55(80)23-16-41-14-19-44(79)20-15-41/h12-15,17-22,32-35,40,53,58,62,79,81-82,91H,5-11,16,23-31,36-39H2,1-4H3,(H,73,85)(H,75,86)(H,76,83)(H3,71,72,90)/t53-,58?,62-,70-/m0/s1 |
InChI-Schlüssel |
QXAMZNOQHCQNLY-USSFQMIRSA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



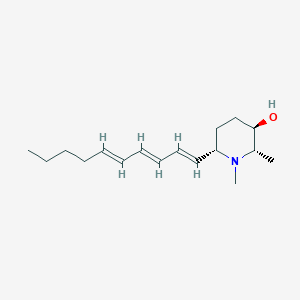
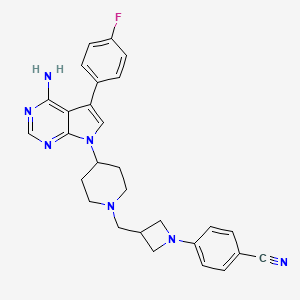

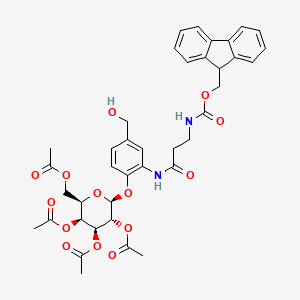

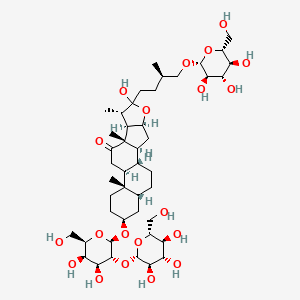
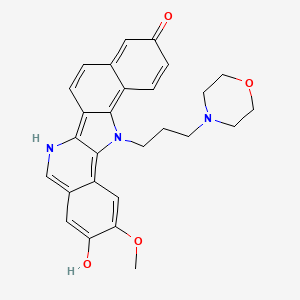
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

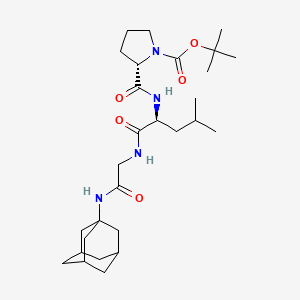
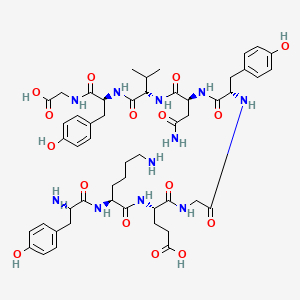
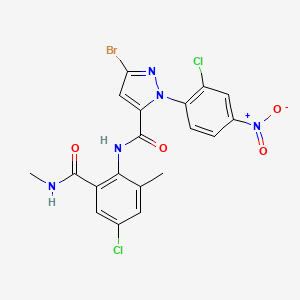
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
